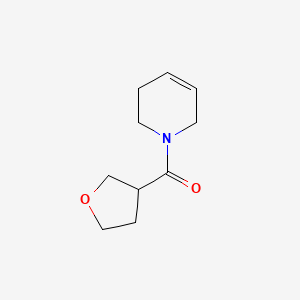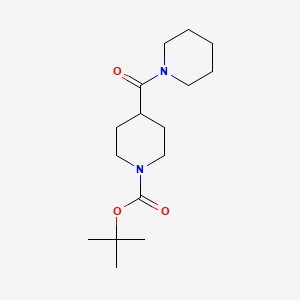
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H27N3O3 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate were not found, it’s worth noting that similar compounds have been used in the development of targeted protein degradation . Additionally, precursors of similar compounds have been used in the manufacture of fentanyl and its analogues .Molecular Structure Analysis
The InChI code for Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is 1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)13(19)17-10-6-16-7-11-17/h12,16H,4-11H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is a solid substance . It has a molecular weight of 297.4 and is stored in dry conditions at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate and its derivatives are key intermediates in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of compounds like crizotinib, a therapy for certain types of lung cancer. This synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming its role in the creation of significant pharmaceuticals (Kong et al., 2016).
Key Intermediate in Drug Synthesis
This compound is also essential as a key intermediate in synthesizing drugs like Vandetanib, used in treating medullary thyroid cancer. The synthesis process involves steps like acylation, sulfonation, and substitution, highlighting the compound's versatility in drug development (Min Wang et al., 2015).
Structural Studies and Crystallography
Structural studies of tert-butyl derivatives, including tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate, have been conducted to understand their molecular configurations. For example, X-ray studies of similar derivatives reveal specific orientations and molecular packing, contributing to a deeper understanding of their potential in drug design (Didierjean et al., 2004).
Synthesis of Novel Compounds for Diverse Applications
The versatility of tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate extends to the synthesis of various novel compounds. For instance, its derivatives have been used in the creation of anticorrosive agents for carbon steel, demonstrating its utility beyond pharmaceuticals. This application involves studies on corrosion inhibition and adsorption properties, which are vital for industrial applications (Praveen et al., 2021).
Safety And Hazards
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate were not found, it’s worth noting that similar compounds have been used in the development of targeted protein degradation . This suggests potential applications in the field of drug development and therapeutics .
properties
IUPAC Name |
tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-13(8-12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKORSMETBZBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

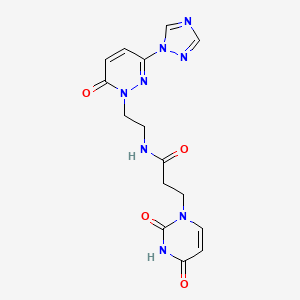
![(Z)-1-benzyl-3-(((4-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2716015.png)
![2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2716016.png)
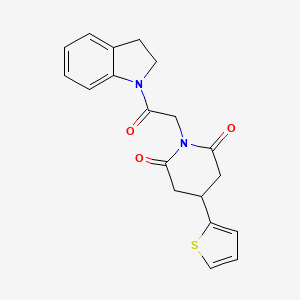
![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)
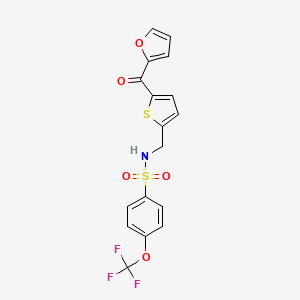
![2-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2716020.png)
![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)

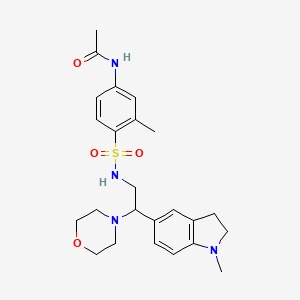
![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)
![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2716028.png)
![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)
